Silmitasertib sodium

Overview

Description

This compound is known for its high potency and selectivity in inhibiting CK2, a serine/threonine-specific protein kinase that is overexpressed in several types of tumors . CX-4945 sodium salt has shown promise in clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma .

Mechanism of Action

Target of Action

Silmitasertib sodium, also known as CX-4945 Sodium Salt, is a small-molecule inhibitor of protein kinase CK2 . Protein kinase CK2 is a constitutively active serine/threonine-specific protein kinase that is overexpressed in several types of tumors .

Mode of Action

Silmitasertib interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2, thereby disrupting its normal function .

Biochemical Pathways

The inhibition of CK2 by Silmitasertib leads to the disruption of several downstream signaling pathways, including PI3K/Akt . These pathways play crucial roles in cell survival, growth, and proliferation, and their disruption can lead to the inhibition of tumor growth .

Pharmacokinetics

Preclinical pharmacokinetics studies conducted in mice, rats, and dogs have confirmed that Silmitasertib has satisfactory bioavailability when given orally .

Result of Action

The inhibition of CK2 by Silmitasertib leads to a decrease in the phosphorylation of several cytoskeletal proteins . This can result in the inhibition of solid-tumor growth in a dose-dependent manner . In addition, Silmitasertib has demonstrated potent antiviral activity in SARS-CoV-2 (COVID-19) infected cells .

Action Environment

The efficacy of Silmitasertib can be influenced by various environmental factors. For instance, the overexpression of CK2 in certain types of tumors can enhance the efficacy of Silmitasertib . Additionally, the presence of other drugs, such as DNA damaging agents, can act synergistically with Silmitasertib to improve its anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-4945 sodium salt involves the rational, structure-based molecular modification of a lead compound known to have PARP inhibitor activity . The synthetic route typically includes the following steps:

Formation of the benzo[c][2,6]naphthyridine scaffold: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the 3-chlorophenylamino group: This step involves the substitution reaction where the 3-chlorophenylamine is introduced to the scaffold.

Industrial Production Methods

Industrial production of CX-4945 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CX-4945 sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are commonly used.

Major Products

The major products formed from these reactions include various derivatives of CX-4945 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Oncology

Silmitasertib is currently being evaluated in various clinical trials for its efficacy against several types of cancers:

- Solid Tumors : A Phase 1/2 trial is underway to assess the safety and efficacy of silmitasertib combined with chemotherapy in pediatric patients with relapsed/refractory solid tumors. This trial aims to determine optimal dosing and potential benefits for conditions like Ewing sarcoma and osteosarcoma .

- Medulloblastoma : A multi-center study at Stanford University is investigating the drug's safety and tolerability in patients with recurrent Sonic Hedgehog medulloblastoma, a challenging pediatric brain tumor .

- Breast Cancer : Silmitasertib has shown promise in treating estrogen receptor-alpha expressing breast cancers by disrupting the interaction between estrogen receptors and heat shock proteins .

Other Disease Areas

Beyond oncology, silmitasertib's mechanism allows for exploration in other fields:

- Neurodegenerative Disorders : Research indicates that silmitasertib inhibits DYRK1A and GSK3β kinases, which are involved in conditions like Down syndrome and Alzheimer's disease. This off-target activity opens avenues for studying its effects on neurodegeneration .

- Diabetes : The dual inhibition capabilities of silmitasertib suggest potential applications in diabetes management, particularly through its effects on insulin signaling pathways .

- Viral Infections : Preliminary studies indicate that silmitasertib may possess antiviral properties against SARS-CoV-2 due to its action on host cell kinases, making it a candidate for COVID-19 treatment .

Case Studies

Pharmacokinetics and Safety Profile

Silmitasertib exhibits favorable pharmacokinetic properties with good oral bioavailability. Clinical studies have reported a manageable safety profile, with adverse effects being mild to moderate. The drug effectively targets CK2 without significant toxicity, making it suitable for combination therapies with other anticancer agents .

Comparison with Similar Compounds

Similar Compounds

TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.

DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a distinct mechanism of action.

Uniqueness

CX-4945 sodium salt is unique due to its high selectivity and potency in inhibiting CK2. Unlike other CK2 inhibitors, CX-4945 has shown significant efficacy in clinical trials and has been granted orphan drug status for the treatment of cholangiocarcinoma . Its ability to inhibit CK2-dependent signaling pathways makes it a valuable tool in cancer research and therapy .

Biological Activity

Silmitasertib sodium, also known as CX-4945, is a potent and selective inhibitor of casein kinase 2 (CK2), a protein kinase implicated in various cellular processes including cell proliferation, survival, and apoptosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Silmitasertib functions primarily by inhibiting CK2, which is often overexpressed in cancer cells. CK2 plays a critical role in DNA repair, cell cycle regulation, and tumor growth. By inhibiting CK2, silmitasertib disrupts these processes, leading to increased sensitivity of tumor cells to chemotherapeutic agents. Additionally, silmitasertib has been shown to exhibit off-target effects by inhibiting other kinases such as DYRK1A and GSK3β, which are involved in various diseases including neurodegeneration and cancer .

In Vitro Studies

In vitro studies have demonstrated that silmitasertib exhibits potent inhibitory effects on CK2 with an IC50 value in the nanomolar range (approximately 0.38 nM) . The compound has been shown to effectively inhibit the phosphorylation of Cyclin D1, a key regulator of the cell cycle, when tested on mammalian cell lines. This inhibition is crucial as Cyclin D1 promotes cell proliferation; thus, its suppression can lead to reduced tumor growth.

Clinical Trials

Silmitasertib has undergone various clinical trials to evaluate its safety and efficacy:

- Phase 1/2 Trials : A recent investigational new drug application was submitted to the FDA for trials evaluating silmitasertib in combination with chemotherapy for pediatric patients with relapsed/refractory solid tumors. Initial findings indicate favorable safety profiles and pharmacokinetic characteristics .

- Specific Cancer Types : Silmitasertib has shown promise in treating medulloblastoma driven by the Sonic Hedgehog pathway. In a multicenter trial, the drug is being evaluated for its ability to enhance treatment outcomes when combined with DNA-damaging agents like gemcitabine and cisplatin .

Summary of Clinical Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 1/2 Trial | Pediatric solid tumors | Favorable safety; synergistic effects with chemotherapy |

| Medulloblastoma | Patients with recurrent SHH tumors | Improved efficacy when combined with DNA-damaging agents |

| In Vitro Studies | Mammalian cell lines | Potent CK2 inhibition; reduced Cyclin D1 phosphorylation |

Case Studies

In one notable case study involving pediatric patients with recurrent medulloblastoma, administration of silmitasertib resulted in significant tumor shrinkage when used alongside standard chemotherapy regimens. The study highlighted that patients exhibited manageable side effects, reinforcing the drug's potential as a viable treatment option .

Properties

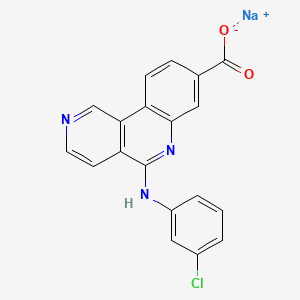

IUPAC Name |

sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDAAPQSODILSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156795 | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309357-15-0 | |

| Record name | Silmitasertib sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silmitasertib sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILMITASERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CX-4945 Sodium Salt exert its anticancer effects, and what are the downstream consequences of its interaction with its target?

A1: CX-4945 Sodium Salt functions as a potent and selective inhibitor of Casein Kinase 2 (CK2) []. CK2 is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CX-4945 Sodium Salt disrupts these processes, ultimately leading to antitumor activity.

Q2: What is the structural relationship between CX-4945 Sodium Salt and the novel compound 1c, and how does this relate to their respective activities?

A2: While the provided abstract doesn't detail the specific structural differences between CX-4945 Sodium Salt and compound 1c, it clearly states that 1c is a derivative of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine, which is structurally related to CX-4945 Sodium Salt []. This suggests modifications were introduced to the core structure of CX-4945 Sodium Salt to synthesize 1c.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.